4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol
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Overview
Description
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is an organic compound that features both a hydroxyl group and a trifluoromethoxy group attached to a benzyl alcohol structure. This compound is of interest due to its unique chemical properties, which make it useful in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol typically involves the introduction of the trifluoromethoxy group onto a benzyl alcohol derivative. One common method involves the reaction of 4-hydroxybenzyl alcohol with trifluoromethoxy reagents under specific conditions. For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2-(trifluoromethoxy)benzaldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl alcohol
- 4-Hydroxybenzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C8H7F3O3 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,12-13H,4H2 |
InChI Key |
CQNZFQQTDWTWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)CO |
Origin of Product |
United States |
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